![molecular formula C14H24O5 B1367673 Diethyl 3-oxodecanedioate CAS No. 856065-92-4](/img/structure/B1367673.png)
Diethyl 3-oxodecanedioate
Overview
Description
“Diethyl 3-oxodecanedioate” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular formula of C14H24O5 .
Synthesis Analysis
The synthesis of similar compounds, such as Diethyl 2,3-diisobutylsuccinate, has been reported. The process involves condensation of a succinic acid diester with two isobutyraldehyde molecules, followed by esterification and hydrogenation of the sum of dienes . Alkylation of enolates is another method that could potentially be used for the synthesis of such compounds .
Molecular Structure Analysis
The molecular structure of “Diethyl 3-oxodecanedioate” consists of 14 carbon atoms, 24 hydrogen atoms, and 5 oxygen atoms . The average mass is 272.337 Da and the monoisotopic mass is 272.162384 Da .
Scientific Research Applications
Dielectric and Electronic Filters
Diethyl 3-oxodecanedioate: has been utilized in the development of crystalline specimens for dielectric and electronic filters. These applications leverage the compound’s ability to form crystals with specific lattice parameters, which are essential for controlling the flow of electric current and managing electromagnetic interference .
Thermal Applications
The thermal stability of Diethyl 3-oxodecanedioate makes it suitable for applications that require materials to withstand high temperatures without degrading. This property is particularly valuable in the manufacturing of components that must operate under extreme thermal conditions .
Optical Applications
In the field of photonics, Diethyl 3-oxodecanedioate crystals exhibit properties that are beneficial for data storage, laser technology, and optical communication. Their ability to convert high-frequency signals makes them an important material in the development of advanced optical devices .
Mechanical Applications
The mechanical hardness and work-hardening coefficient of Diethyl 3-oxodecanedioate indicate its potential use in applications requiring materials with high resistance to deformation. This includes protective coatings and structural components where durability is crucial .
Biomedical Applications
Research suggests that Diethyl 3-oxodecanedioate could be used in the biomedical field, particularly in the treatment of diabetes mellitus. Molecular docking studies have shown that the compound has a binding affinity that may be beneficial for developing new medications .
Environmental Remediation
Diethyl 3-oxodecanedioate: has been studied for its effectiveness in soil remediation, particularly in the degradation of pollutants such as phthalates. Its catalytic properties can enhance the decomposition of toxic compounds, making it a valuable agent in environmental clean-up efforts .
Future Directions
Mechanism of Action
Target of Action
This compound is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Mode of Action
It is known to participate in various biochemical reactions as a reagent .
Biochemical Pathways
Diethyl 3-oxodecanedioate is involved in various biochemical reactions. For instance, it has been used in the synthesis of 1-substituted 4-ethoxycarbonyl-5-(ethoxycarbonylmethyl) pyrazoles . .
Result of Action
It is primarily used as a reagent in various biochemical reactions .
properties
IUPAC Name |
diethyl 3-oxodecanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O5/c1-3-18-13(16)10-8-6-5-7-9-12(15)11-14(17)19-4-2/h3-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXOOABLKYVTOHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)CC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90554163 | |
Record name | Diethyl 3-oxodecanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90554163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
856065-92-4 | |
Record name | Diethyl 3-oxodecanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90554163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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